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Abstract
Mesoxalaldehyde, also known as 2-oxopropanedial, is a simple yet highly reactive 1,3-

dicarbonyl compound. Its structure, featuring two aldehyde groups flanking a central ketone,

suggests a rich and complex chemical reactivity. Despite its simple structure, detailed

experimental data on the synthesis, properties, and biological activity of mesoxalaldehyde are

notably scarce in publicly available literature. This technical guide consolidates the existing

theoretical knowledge on mesoxalaldehyde and provides a framework for its potential

synthesis and characterization based on established principles of organic chemistry. The guide

also highlights the significant gaps in the current understanding of this molecule, presenting it

as a compound ripe for further investigation.

Chemical Identity and Computed Properties
Mesoxalaldehyde is a small organic molecule with the chemical formula C₃H₂O₃.[1][2][3] Its

identity is well-established, and it is registered under CAS number 497-16-5.[2][3][4] While

experimental data on its physicochemical properties are limited, computational models provide

valuable estimates.

Table 1: Chemical Identifiers and Computed Properties of Mesoxalaldehyde
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Property Value Source

IUPAC Name 2-oxopropanedial PubChem[4]

Synonyms

Mesoxalaldehyde,

Oxomalonaldehyde, 1,2,3-

Propanetrione

PubChem[4], ChemSpider[2]

Molecular Formula C₃H₂O₃ GSRS[1], PubChem[4]

Molecular Weight 86.05 g/mol GSRS[1], PubChem[4]

Canonical SMILES C(=O)C(=O)C=O PubChem[4], Wikidata[3]

InChIKey
ICQNCHSXWNQIHC-

UHFFFAOYSA-N
PubChem[4], Wikidata[3]

XLogP3 (Computed) -0.5 PubChem[4]

Hydrogen Bond Donor Count

(Computed)
0 PubChem[4]

Hydrogen Bond Acceptor

Count (Computed)
3 PubChem[4]

Rotatable Bond Count

(Computed)
2 PubChem[4]

Topological Polar Surface Area

(Computed)
51.2 Å² PubChem[4]

Potential Synthetic Routes
Detailed experimental protocols for the synthesis of mesoxalaldehyde are not readily available

in the reviewed literature. However, general methods for the synthesis of aldehydes and

dicarbonyl compounds suggest plausible routes.

Ozonolysis of an Unsaturated Precursor
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl

compounds.[5][6][7] A potential precursor for mesoxalaldehyde could be a suitably substituted

cyclic alkene, where cleavage of the double bond would yield the desired tricarbonyl structure.
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Unsaturated Precursor
(e.g., 1,2-dihydroxycyclopent-4-ene-1,2,3-trione) 1) O₃, CH₂Cl₂, -78 °C 2) Reductive Workup

(e.g., Zn/H₂O or (CH₃)₂S)
Mesoxalaldehyde
(hydrated form)

Click to download full resolution via product page

Caption: Hypothetical ozonolysis route to mesoxalaldehyde.

Hypothetical Experimental Protocol (Ozonolysis):

Dissolve the unsaturated precursor in a suitable solvent such as dichloromethane in a round-

bottom flask equipped with a gas inlet tube and a magnetic stirrer.

Cool the solution to -78 °C using a dry ice/acetone bath.

Bubble ozone gas through the solution until a persistent blue color indicates the presence of

excess ozone.

Purge the solution with nitrogen or argon to remove excess ozone.

Add a reductive workup agent, such as zinc dust and water or dimethyl sulfide, to the

reaction mixture.

Allow the mixture to warm to room temperature and stir until the intermediate ozonide is

completely reduced.

Filter the reaction mixture to remove any solids.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by a suitable method, such as column chromatography or distillation

under reduced pressure.

Oxidation of a Polyol Precursor
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The selective oxidation of a triol, such as 1,2,3-propanetriol (glycerol) or 1,3-dihydroxyacetone,

could potentially yield mesoxalaldehyde.[8][9] Mild oxidation methods like the Swern oxidation

are known to convert primary and secondary alcohols to aldehydes and ketones, respectively,

with high efficiency and tolerance for other functional groups.[2][10][11] Careful control of

stoichiometry and reaction conditions would be crucial to avoid over-oxidation to carboxylic

acids. The use of protecting groups might be necessary to achieve the desired regioselectivity.

[12][13][14][15][16]

Protected 1,2,3-Propanetriol 1) (COCl)₂, DMSO, CH₂Cl₂, -78 °C
2) Et₃N 3) Deprotection Mesoxalaldehyde

Click to download full resolution via product page

Caption: Potential Swern oxidation route to mesoxalaldehyde.

General Experimental Protocol (Swern Oxidation):

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon),

prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the

oxalyl chloride solution, maintaining the temperature at -78 °C.

After stirring for a short period, add a solution of the protected polyol precursor in anhydrous

dichloromethane dropwise.

Stir the reaction mixture at -78 °C for the appropriate time to allow for the formation of the

alkoxysulfonium salt.

Add triethylamine dropwise to the reaction mixture, which will act as a base to induce the

elimination reaction.

After a further period of stirring at -78 °C, allow the reaction to warm to room temperature.

Quench the reaction by adding water.

Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent in vacuo.

Proceed with the deprotection step according to the nature of the protecting group used.

Purify the final product using appropriate chromatographic techniques.

Physicochemical and Spectroscopic Properties
Due to the lack of isolated and characterized samples of mesoxalaldehyde, experimental data

on its physical and spectroscopic properties are not available in the searched literature.

However, based on its structure as a 1,3-dicarbonyl compound, several properties can be

predicted.[1][17][18]

Table 2: Predicted Physicochemical and Spectroscopic Properties of Mesoxalaldehyde
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Property Predicted Characteristic Rationale

Physical State
Likely a liquid or low-melting

solid at room temperature.[19]

Small molecule with polar

functional groups.

Solubility

Expected to be soluble in

water and polar organic

solvents.[19][20]

Presence of three polar

carbonyl groups capable of

hydrogen bonding with water.

Boiling Point

Higher than non-polar

molecules of similar molecular

weight, but lower than

corresponding alcohols.[19]

Polarity of carbonyl groups

leads to dipole-dipole

interactions.

Reactivity

Highly reactive due to the

presence of three electrophilic

carbonyl carbons.[21]

Susceptible to nucleophilic

attack, hydration, and keto-

enol tautomerism.[17][22][23]

[24][25]

The electron-withdrawing

nature of the carbonyl groups

enhances their electrophilicity.

IR Spectroscopy

Strong C=O stretching

absorptions in the range of

1700-1740 cm⁻¹.[5][21][26]

Characteristic C-H stretching

for the aldehyde protons

around 2720 and 2820 cm⁻¹.

[5][21][26]

Based on typical IR

frequencies for aldehydes and

ketones.

¹H NMR Spectroscopy

A highly deshielded singlet for

the two equivalent aldehyde

protons (δ > 9 ppm).

The aldehydic protons are in a

strong deshielding

environment due to the

carbonyl group's anisotropy.

¹³C NMR Spectroscopy

Two signals in the carbonyl

region (δ > 190 ppm), one for

the aldehyde carbons and one

for the ketone carbon.

Carbonyl carbons are highly

deshielded.
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Mass Spectrometry

A molecular ion peak at m/z =

86. Characteristic

fragmentation patterns for

aldehydes and ketones, such

as α-cleavage.[21]

Based on the molecular weight

and common fragmentation

pathways of carbonyl

compounds.

Reactivity and Biological Activity
The high density of electrophilic centers in mesoxalaldehyde suggests it is a highly reactive

molecule. It is expected to readily undergo reactions typical of aldehydes and ketones, such as

nucleophilic addition, condensation, and oxidation/reduction.

Hydration and Tautomerism
In aqueous solutions, aldehydes and ketones can exist in equilibrium with their hydrate forms

(gem-diols).[27] Given the two aldehyde groups, mesoxalaldehyde is likely to be significantly

hydrated in water. Furthermore, as a 1,3-dicarbonyl compound, it can undergo keto-enol

tautomerism, which is the interconversion between the keto and enol forms.[17][22][28][23][24]

[25]

Mesoxalaldehyde (Keto form)
CHO-CO-CHO

Enol form
HO-CH=C(OH)-CHO

Equilibrium

Click to download full resolution via product page

Caption: Keto-enol tautomerism of mesoxalaldehyde.

Biological Activity
There is a significant lack of specific data on the biological activity and toxicity of

mesoxalaldehyde. Its high reactivity suggests that it could be cytotoxic, similar to other

reactive dicarbonyls like methylglyoxal, which is known to be a precursor of advanced glycation

end-products (AGEs) and is implicated in diabetic complications. It is plausible that

mesoxalaldehyde could react with biological nucleophiles such as amino and thiol groups in

proteins and nucleic acids. However, without experimental evidence, any discussion of its

biological role remains speculative.
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Experimental Workflow for Characterization
Should a synthesis of mesoxalaldehyde be achieved, a systematic workflow would be

necessary for its full characterization.

Synthesis and Purification

Spectroscopic Analysis Physicochemical Analysis

Biological Evaluation

Crude Product

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry Melting Point / Boiling Point Solubility Studies

Cytotoxicity Assays

Reactivity with Biomolecules

Click to download full resolution via product page

Caption: General workflow for the characterization of synthesized mesoxalaldehyde.

Conclusion and Future Outlook
Mesoxalaldehyde presents a fascinating case of a simple molecule with potentially complex

and important chemistry that remains largely unexplored. The theoretical framework suggests a
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highly reactive compound with interesting spectroscopic features. However, the lack of robust

synthetic methods has hindered its experimental investigation.

Future research should focus on:

Developing and optimizing a reliable synthetic route to obtain pure mesoxalaldehyde.

Performing comprehensive spectroscopic and physicochemical characterization to validate

theoretical predictions.

Investigating its reactivity with a range of nucleophiles to understand its chemical behavior.

Conducting in vitro and in vivo studies to determine its biological activities and toxicological

profile, particularly in comparison to other reactive dicarbonyl species.

The elucidation of the properties and reactivity of mesoxalaldehyde could open new avenues

in the study of dicarbonyl chemistry and its implications in biological systems and synthetic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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